molecular formula C13H9NO4 B14008255 2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)-

2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)-

Cat. No.: B14008255
M. Wt: 243.21 g/mol
InChI Key: IHVZZXXTLZVZKT-UHFFFAOYSA-N
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Description

2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. For this compound, the reaction would involve 2-furylaldehyde and 4-nitroacetophenone.

Reaction Conditions:

  • Base: Sodium hydroxide or potassium hydroxide
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogens, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group and the furan ring are likely involved in its activity, contributing to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one,3-(2-furanyl)-1-phenyl-
  • 2-Propen-1-one,3-(2-thienyl)-1-(4-nitrophenyl)-
  • 2-Propen-1-one,3-(2-furanyl)-1-(3-nitrophenyl)-

Uniqueness

2-Propen-1-one,3-(2-furanyl)-1-(4-nitrophenyl)- is unique due to the presence of both the furan ring and the nitro group, which can impart distinct chemical and biological properties compared to other chalcones

Properties

IUPAC Name

3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(8-7-12-2-1-9-18-12)10-3-5-11(6-4-10)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVZZXXTLZVZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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